

Technical Comparison Guide: -Agatoxin TK Specificity & Cross-Reactivity[1]

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Compound of Interest

Compound Name: *omega-agatoxin TK*

CAS No.: 158484-42-5

Cat. No.: B600016

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-Agatoxin TK in Ion Channel Screening

Executive Summary: The Precision Tool for Cav2.1

-Agatoxin TK (Aga-TK), a 48-residue peptide originally isolated from the funnel-web spider *Agelenopsis aperta*, represents the gold standard for isolating P/Q-type voltage-gated calcium currents (Cav2.1).

Unlike broad-spectrum blockers, Aga-TK offers a unique kinetic profile that allows researchers to distinguish between the two splice variants of Cav2.1: the slowly inactivating P-type (high affinity, slow washout) and the rapidly inactivating Q-type (lower affinity, rapid washout).

The Verdict: Aga-TK is superior to

-Conotoxin MVIC for specificity but requires rigorous voltage protocols to prevent misinterpretation of "voltage-dependent unblocking."

Mechanism of Action: Gating Modification

It is a common misconception that Aga-TK acts as a simple pore blocker. In reality, it functions as a gating modifier.

- Mechanism: It binds to the extracellular S3-S4 linker of domain IV on the subunit.
- Effect: It stabilizes the channel in the closed state, making it extremely difficult to open at physiological membrane potentials.
- Reversibility: The block can be momentarily relieved by strong depolarizing pulses (e.g., +100 mV), a phenomenon known as "voltage-dependent unblock."



Senior Scientist Insight: If your "blocked" current recovers after a train of high-frequency action potentials, you are likely observing voltage-dependent relief of Aga-TK, not a lack of potency. This is a feature, not a bug.

Critical Quality Attribute: The D-Serine Isomer

WARNING: Not all "Agatoxin TK" reagents are created equal. Native Aga-TK contains a D-Serine residue at position 46.[1] Synthetic versions that mistakenly substitute standard L-Serine at this position exhibit 80-90 fold lower potency.

- Protocol Check: Always verify the Certificate of Analysis (CoA) for your batch. Ensure the peptide synthesis specifically accounts for D-Ser46.

Comparative Pharmacology

Table 1: Specificity Profile vs. Alternatives

| Target Channel | -Agatoxin TK | -Agatoxin IVA | -Conotoxin MVIIC | -Conotoxin GVIA |
|-----------------|-------------------------------------|------------------------------------|---------------------|---------------------|
| Cav2.1 (P-type) | ++++ (IC50 ~1-10 nM) | ++++ (IC50 ~2 nM) | ++ (Slow onset) | - |
| Cav2.1 (Q-type) | +++ (IC50 ~90 nM) | +++ (IC50 ~90 nM) | ++ | - |
| Cav2.2 (N-type) | - (No effect < 1 M) | - | +++ (High affinity) | ++++ (Irreversible) |
| Cav1.x (L-type) | - | - | - | - |
| Reversibility | P: Irreversible Q: Rapid Washout | P: Irreversible Q: Slow Washout | Slowly Reversible | Irreversible |

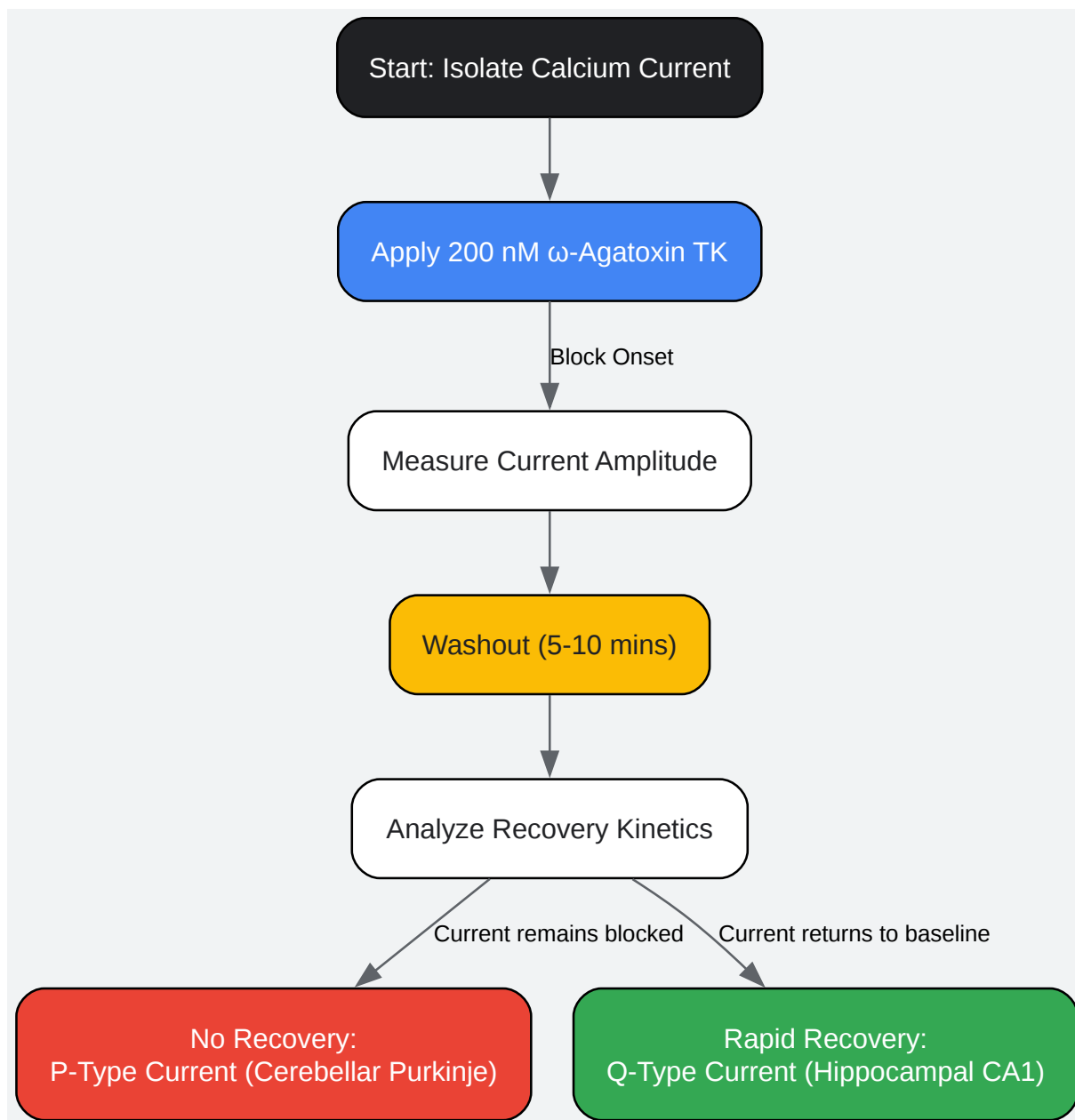
Table 2: Cross-Reactivity Matrix

| Ion Channel Family | Interaction Risk | Notes |
|--------------------|------------------|--|
| Cav2.1 (P/Q) | Primary Target | Differentiates P/Q via washout kinetics. |
| Cav2.2 (N) | Low | Negligible at <200 nM. High concentrations (>1 M) may show weak block. |
| Cav2.3 (R) | Negligible | Resistant to Aga-TK; often used to isolate R-type currents. |
| Cav1 (L) | None | Safe to use in cardiomyocytes or skeletal muscle preparations. |
| Kv Channels | None | No reported affinity for potassium channels. |

Validated Experimental Protocols

Workflow: Distinguishing P-type from Q-type Currents

The following Graphviz diagram illustrates the decision logic for characterizing Cav2.1 variants using Aga-TK.



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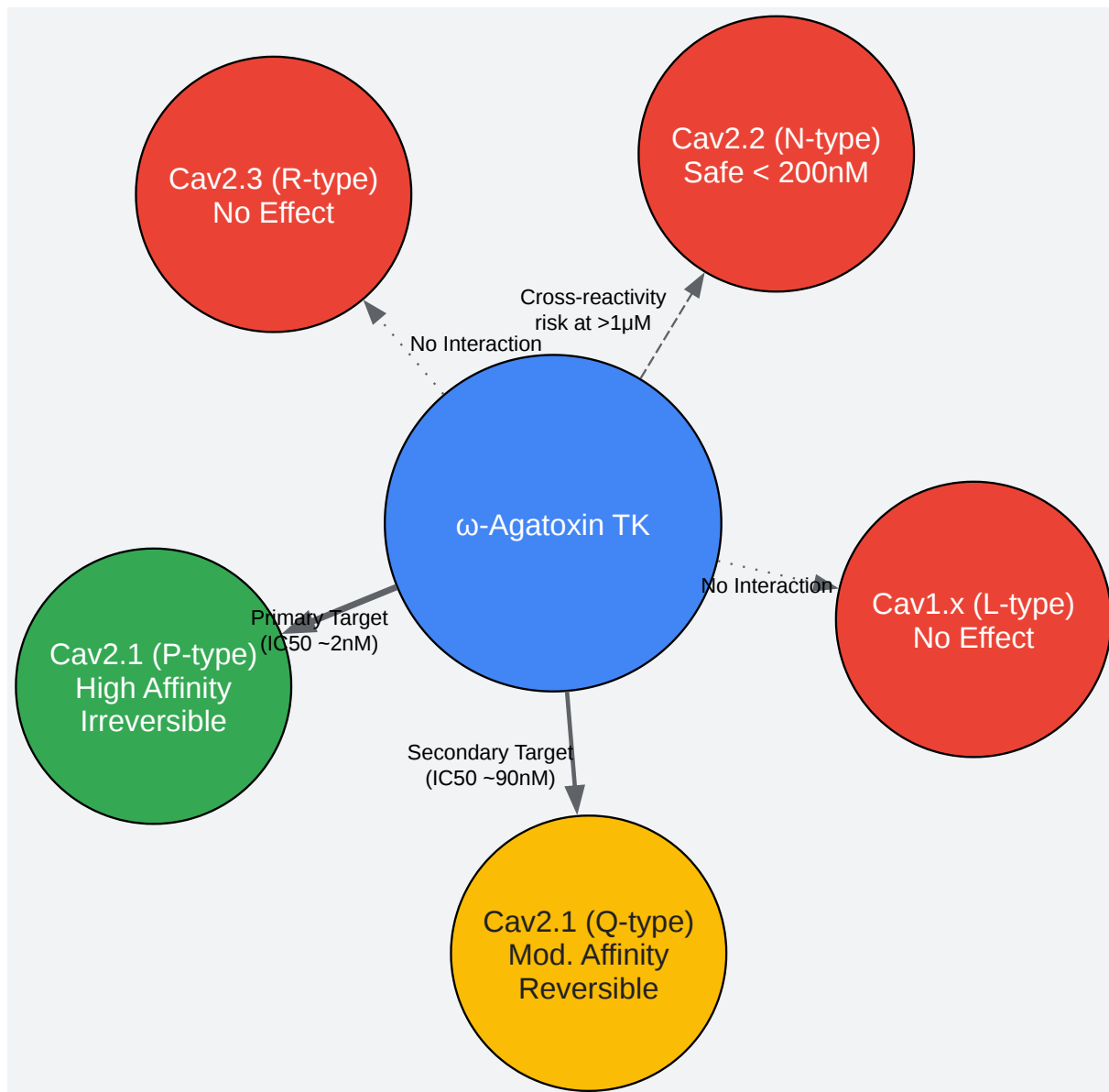
Figure 1: Kinetic discrimination workflow. P-type channels exhibit quasi-irreversible blockade, whereas Q-type channels recover rapidly upon washout.

Protocol: Preventing Voltage-Dependent Unblock

To ensure accurate IC50 measurement, you must avoid protocols that inadvertently dislodge the toxin.

- Holding Potential: -80 mV.
- Test Pulse: Depolarize to -10 mV or 0 mV (moderate depolarization).
- Avoid: Do NOT use pre-pulse facilitation (e.g., +100 mV prepulses) during the equilibration phase of the toxin.
- Verification: Once maximal block is achieved, apply a strong depolarizing train (+100 mV, 50 ms, 5 Hz) to confirm the block is Aga-TK specific (current should transiently recover).

Specificity Landscape Visualization



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Figure 2: Specificity Landscape. Green indicates high potency/primary target; Yellow indicates moderate affinity; Red indicates off-targets or lack of effect.

References

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Sources

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- 2. Two types of calcium channels sensitive to omega-agatoxin- TK in cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
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